molecular formula C12H5Cl5O B1597296 3-OH-2,24',5,5Pentachlorobiphenyl CAS No. 69278-58-6

3-OH-2,24',5,5Pentachlorobiphenyl

Cat. No.: B1597296
CAS No.: 69278-58-6
M. Wt: 342.4 g/mol
InChI Key: RRPCGVFRUPXGGQ-UHFFFAOYSA-N
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Description

(1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- is a polychlorinated biphenyl (PCB) compound with the molecular formula C₁₂H₅Cl₅. . This compound is part of a group of synthetic organic chemicals that contain 209 individual chlorinated biphenyl compounds (congeners). PCBs were widely used in various industrial applications due to their chemical stability and insulating properties.

Scientific Research Applications

Biochemical Analysis

Biochemical Properties

(1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- plays a role in various biochemical reactions, primarily through its interactions with enzymes and proteins involved in detoxification processes. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. The interaction with cytochrome P450 enzymes leads to the formation of hydroxylated metabolites, which can further undergo conjugation reactions to enhance their excretion from the body . Additionally, (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- can bind to the aryl hydrocarbon receptor (AhR), influencing the expression of various detoxification enzymes .

Cellular Effects

The effects of (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- on cellular processes are diverse and can vary depending on the cell type. This compound has been shown to disrupt cell signaling pathways, particularly those involving the AhR. Activation of AhR by (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- can lead to altered gene expression, affecting cellular metabolism and immune responses . Furthermore, this compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and impair cell function .

Molecular Mechanism

At the molecular level, (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- exerts its effects through several mechanisms. One key mechanism is the binding to AhR, which translocates to the nucleus upon activation and dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT). This complex then binds to specific DNA sequences, leading to changes in gene expression . Additionally, (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- can inhibit or activate various enzymes, including those involved in oxidative stress responses and detoxification .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- can change over time. This compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to UV light or microbial activity . Long-term exposure to (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- has been associated with persistent oxidative stress and chronic inflammation in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- in animal models are dose-dependent. At low doses, this compound may induce mild oxidative stress and transient changes in gene expression . At higher doses, (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- can cause significant toxicity, including liver damage, immunosuppression, and reproductive toxicity . Threshold effects have been observed, where adverse effects become more pronounced beyond a certain dosage .

Metabolic Pathways

(1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- is metabolized primarily through the cytochrome P450 enzyme system. The initial step involves hydroxylation, followed by conjugation with glucuronic acid or sulfate to form more water-soluble metabolites . These metabolites can then be excreted via urine or bile . The metabolic pathways of (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- are crucial for its detoxification and elimination from the body .

Transport and Distribution

Within cells and tissues, (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- is transported and distributed through passive diffusion and active transport mechanisms . This compound can bind to transport proteins, such as albumin, which facilitates its distribution in the bloodstream . Additionally, (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- can accumulate in lipid-rich tissues due to its lipophilic nature .

Subcellular Localization

The subcellular localization of (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- is influenced by its chemical properties and interactions with cellular components. This compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- can be found in the nucleus, where it exerts its effects on gene expression through AhR activation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- typically involves the chlorination of biphenyl compounds. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled temperature and pressure conditions . The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the biphenyl ring.

Industrial Production Methods

Industrial production of PCBs, including (1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro-, was historically conducted in large-scale chemical plants. The process involved the chlorination of biphenyl in a batch or continuous process, followed by purification steps to isolate the desired congener . due to environmental and health concerns, the production of PCBs has been banned or restricted in many countries.

Chemical Reactions Analysis

Types of Reactions

(1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield chlorinated biphenyl quinones, while reduction can produce less chlorinated biphenyls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,1’-Biphenyl)-3-ol, 2,2’,4,5,5’-pentachloro- is unique due to its specific chlorine substitution pattern, which influences its chemical properties, environmental behavior, and biological effects. Its structure determines its persistence, bioaccumulation potential, and toxicity compared to other PCB congeners .

Properties

IUPAC Name

2,3,6-trichloro-5-(2,5-dichlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5O/c13-5-1-2-8(14)6(3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPCGVFRUPXGGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=C(C(=C2Cl)O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219336
Record name (1,1'-Biphenyl)-3-ol, 2,2',4,5,5'-pentachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69278-58-6
Record name (1,1'-Biphenyl)-3-ol, 2,2',4,5,5'-pentachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069278586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)-3-ol, 2,2',4,5,5'-pentachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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